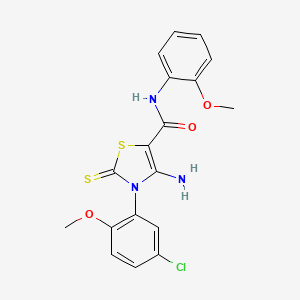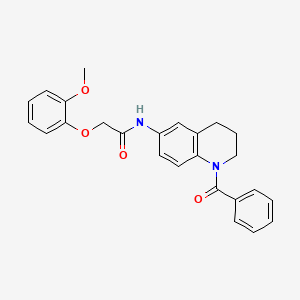![molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0](/img/structure/B6562190.png)
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is a complex organic compound characterized by its unique chemical structure This compound features a phenyl ring substituted with a methylsulfanyl group and an ethanediamide moiety linked to a phenyloxan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds:
-
Step 1: Synthesis of 3-(methylsulfanyl)aniline
Reagents: 3-nitroaniline, methylthiol
Conditions: Reduction of 3-nitroaniline using a suitable reducing agent (e.g., iron powder in acidic medium) followed by methylation with methylthiol.
-
Step 2: Formation of 4-phenyloxan-4-ylmethanol
Reagents: Phenol, epichlorohydrin
Conditions: Reaction under basic conditions to form the oxirane ring, followed by ring-opening with phenol.
-
Step 3: Coupling Reaction
Reagents: 3-(methylsulfanyl)aniline, 4-phenyloxan-4-ylmethanol, ethanediamide
Conditions: Coupling of the intermediates under dehydrating conditions using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the amide groups.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Reduced amide derivatives
Substitution: Halogenated or nitrated phenyl derivatives
Scientific Research Applications
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can serve as a probe in biochemical assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: Potential use in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl group and the ethanediamide moiety suggests potential interactions with thiol groups in proteins or nucleophilic sites in enzymes.
Comparison with Similar Compounds
Similar Compounds
- N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenylthian-4-yl)methyl]ethanediamide
- N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenylpyran-4-yl)methyl]ethanediamide
Uniqueness
Compared to similar compounds, N’-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide stands out due to the presence of the oxan ring, which can impart unique chemical and physical properties. This structural feature may enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWFOVWJNVHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B6562108.png)

![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562128.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N'-[(4-phenyloxan-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6562209.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
